molecular formula C15H8Cl2N2O3S B2731279 2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide CAS No. 892855-14-0

2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide

Cat. No.: B2731279
CAS No.: 892855-14-0
M. Wt: 367.2
InChI Key: LNDDKTSLPRLFQV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is a complex organic compound with a molecular formula of C15H8Cl2N2O3S. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-amino-1,3-benzothiazole-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(benzothiazol-6-yl)benzamide
  • 2,4-dichloro-N-(1,3-benzodioxol-5-yl)benzamide
  • 2,4-dichloro-N-(1,3-benzothiazol-2-yl)benzamide

Uniqueness

2,4-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is unique due to the presence of the dioxolo and benzothiazole moieties, which confer specific chemical and biological properties. These structural features enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2,4-Dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C19H20ClN2O4SC_{19}H_{20}ClN_2O_4S with a molecular weight of approximately 425.94 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound has significant inhibitory effects against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interaction : The compound may bind to active sites of enzymes such as kinases and phosphatases, altering their activity and influencing cellular signaling pathways.
  • Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects on intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. A dose-dependent response was observed with IC50 values ranging from 25 µM to 75 µM.

Concentration (µM)% Cell Viability
2580
5060
7530

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters indicated that the compound acts as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy and neurodegenerative diseases.

Properties

IUPAC Name

2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3S/c16-7-1-2-8(9(17)3-7)14(20)19-15-18-10-4-11-12(22-6-21-11)5-13(10)23-15/h1-5H,6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDKTSLPRLFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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